molecular formula C3H6O2 B041140 Hydroxyacetone CAS No. 116-09-6

Hydroxyacetone

Cat. No. B041140
Key on ui cas rn: 116-09-6
M. Wt: 74.08 g/mol
InChI Key: XLSMFKSTNGKWQX-UHFFFAOYSA-N
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Patent
US08809593B2

Procedure details

20 wt % glycerol was dehydrated at nitrogen ambient pressure at 220° C. using 80 g of 2-propanol as solvent. 0.01 g/ml of 71% Cu+Cr; 19% Al; 10% Ba catalyzed the reaction for 3 h to give glycerol conversion of 34% with 90% selectivity to hydroxyacetone, 8% 1,2-propylene glycol, <2% ethylene glycol and <0.01% to other products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu Cr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5]O)[OH:4].C(O)CO>CC(O)C>[OH:1][CH2:2][C:3](=[O:4])[CH3:5].[CH2:2]([OH:1])[CH:3]([OH:4])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Cu Cr
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Al
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Ba
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Six
Name
Quantity
80 g
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was dehydrated at nitrogen ambient pressure at 220° C.
CUSTOM
Type
CUSTOM
Details
the reaction for 3 h
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
OCC(C)=O
Name
Type
product
Smiles
C(C(C)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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